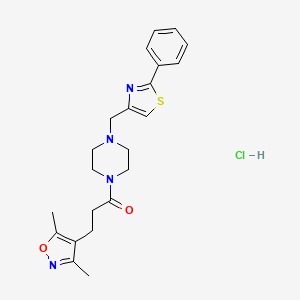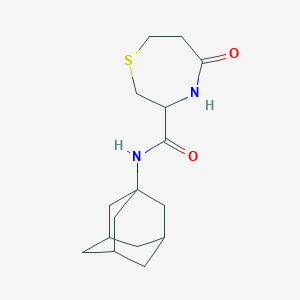![molecular formula C20H19F3N6 B2560917 {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile CAS No. 900296-67-5](/img/structure/B2560917.png)
{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is a complex organic molecule. It is also known as PHTPP . It has been used in scientific research, particularly in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point (M.p.) of a similar compound was found to be 233 °C . The yield was 89% . The compound’s molecular weight, hydrogen bond acceptors count, hydrogen bond donors count, rotatable bond count, number of nitrogen and oxygen atoms, partition coefficient (logP), distribution coefficient (logD), water solubility (LogSw), polar surface area, acid dissociation constant (pK a), base dissociation constant (pK b), number of chiral centers, and percent sp3 carbon bonding can also be determined .Applications De Recherche Scientifique
Anticancer and Anti-5-lipoxygenase Agents
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase activities. These compounds, including similar structural frameworks, showed promising cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines and inhibition of 5-lipoxygenase, suggesting potential therapeutic applications in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
PDE-5 Inhibitors
Derivatives of the pyrazolo[3,4-d]pyrimidin-4-one class have been synthesized and evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, indicating potential for treating erectile dysfunction. Compounds in this series exhibited significant inhibitory activity against PDE-5, highlighting the chemical scaffold's relevance for developing new therapeutic agents (Su et al., 2021).
Corrosion Inhibition
A novel approach to corrosion inhibition involved the synthesis of heterocyclic derivatives showing effectiveness in protecting C-steel surfaces in acidic environments. These compounds demonstrated significant corrosion inhibition efficiency, which increased with concentration, pointing to their potential industrial applications (Abdel Hameed et al., 2020).
Selective Inhibitors of JAK1 and VPS34
Research on pyrazolo[1,5-a]pyrimidines led to the discovery of selective inhibitors for JAK1 JH2 pseudokinase and VPS34, indicating potential for targeted therapies in diseases where these kinases are implicated. The study demonstrated the compounds' efficacy in inhibiting cancer cell growth, with specific derivatives showing promising selectivity and potency (Singleton et al., 2019).
Mécanisme D'action
Target of Action
The primary target of {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is the estrogen receptor β (ERβ) . ERβ is a type of estrogen receptor, a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .
Mode of Action
{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile acts as a highly selective antagonist of ERβ . It binds to ERβ and inhibits its activity . This compound has been shown to reduce FSH-mediated cAMP production by 80% while having no effect on basal cAMP .
Biochemical Pathways
The action of {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile on ERβ affects several biochemical pathways. By inhibiting ERβ, it can influence the downstream effects of estrogen signaling . This includes the regulation of gene expression and the modulation of growth and differentiation in various tissues .
Result of Action
The molecular and cellular effects of {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile’s action are primarily related to its antagonistic effect on ERβ. For instance, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Propriétés
IUPAC Name |
2-[4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6/c1-14-13-16(28-11-9-27(8-7-24)10-12-28)29-19(25-14)17(15-5-3-2-4-6-15)18(26-29)20(21,22)23/h2-6,13H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKIJICDLTVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)
![2-Chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2560837.png)
![8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2560838.png)
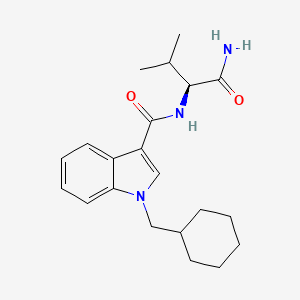
![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)
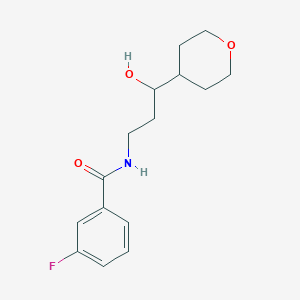

![1,3-dimethyl-5-{[4-(2-pyrazinyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2560849.png)
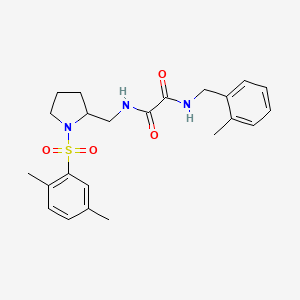
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate](/img/structure/B2560851.png)
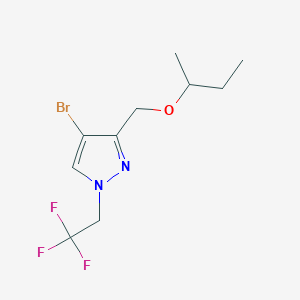
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560855.png)
